3-Ethoxy-1,3-dimethylindolin-2-one

CAS No.:

Cat. No.: VC17556112

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 3-ethoxy-1,3-dimethylindol-2-one |

| Standard InChI | InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3 |

| Standard InChI Key | KWMVTZSGXRHGQR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1(C2=CC=CC=C2N(C1=O)C)C |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

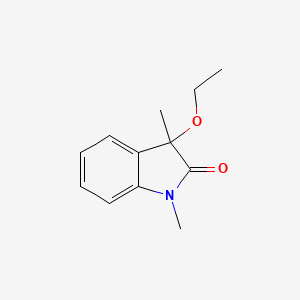

3-Ethoxy-1,3-dimethylindolin-2-one (IUPAC name: 5-ethoxy-1,3-dimethyl-1,3-dihydroindol-2-one) features a bicyclic indolinone core substituted with methyl groups at the 1- and 3-positions and an ethoxy group at the 5-position (Figure 1) . The compound’s systematic numbering and substituent arrangement distinguish it from simpler oxindoles, conferring distinct electronic and steric properties.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 205.253 g/mol | |

| Density | 1.100 g/cm³ (predicted) | |

| Boiling Point | 381.4 ± 42.0 °C (predicted) | |

| LogP (Partition Coefficient) | 2.23 |

Structural Features and Electronic Effects

The indolinone core consists of a benzene ring fused to a pyrrolidin-2-one moiety. Key structural attributes include:

-

Methyl groups: The 1- and 3-methyl substituents enhance steric hindrance, influencing reaction selectivity .

-

Ethoxy group: The 5-ethoxy substituent introduces electron-donating effects via the oxygen lone pairs, modulating aromatic electrophilic substitution patterns.

-

Planarity: The conjugated system across the indolinone scaffold facilitates π-π interactions, relevant in supramolecular chemistry .

X-ray crystallography of analogous compounds reveals a nearly planar bicyclic system with slight puckering at the lactam ring . Substituents adopt equatorial orientations to minimize steric clashes, as evidenced in computational models.

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A common route to 3-substituted indolinones involves Grignard additions to N-protected isatins (indoline-2,3-diones). For example:

-

Starting material: 1-Methylindoline-2,3-dione reacts with phenylmagnesium bromide in tetrahydrofuran (THF) at -78°C .

-

Quenching: The reaction is quenched with ammonium chloride, followed by ethyl acetate extraction and silica gel chromatography .

-

Yield: Typical yields range from 50–80%, depending on substituents and purification methods .

Table 2: Representative Synthetic Conditions for Indolinones

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard Addition | THF, -78°C → RT, MgBr₂ | 72 | |

| Catalytic Substitution | Cu(OTf)₂, 1,10-phenanthroline, 80°C | 80 | |

| Purification | Silica gel (EtOAc/petroleum ether) | – |

Catalytic Cascade Reactions

Recent advances employ palladium-catalyzed Heck/Suzuki cascades to construct polysubstituted indolinones. For instance, N-(2-bromophenyl)acrylamides undergo asymmetric coupling with arylboronic acids using endo-5-norbornene-2,3-dimethanol as a chiral ligand . This method achieves enantiomeric excesses >90%, highlighting potential for stereoselective synthesis of 3-ethoxy derivatives .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes regioselective substitutions:

-

Nitration: Occurs preferentially at the 4- and 6-positions due to ethoxy group activation.

-

Halogenation: Iodination at the 7-position has been reported using Cu(OTf)₂ catalysts .

Lactam Ring Modifications

The pyrrolidin-2-one moiety participates in:

-

Alkylation: Quaternization of the lactam nitrogen under basic conditions .

-

Reduction: LiAlH₄ reduces the carbonyl to a secondary alcohol, though this destabilizes the bicyclic system.

Industrial and Research Applications

Intermediate in Organic Synthesis

The compound serves as a precursor to:

-

Heterocyclic scaffolds: Via ring-expansion or annulation reactions .

-

Chiral auxiliaries: Enantiomerically pure derivatives aid asymmetric synthesis .

Material Science Applications

Conjugated indolinones contribute to:

-

Organic semiconductors: Charge transport layers in OLEDs.

-

Coordination polymers: Metal-organic frameworks (MOFs) with luminescent properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume